3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound with the molecular formula C19H19ClN2O6. This compound is characterized by the presence of a nitrobenzoyl group, a propoxyphenyl group, and a propanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the nitrobenzoyl chloride and an amine, resulting in the formation of the nitrobenzoyl amide.
Coupling: The final coupling of the nitrobenzoyl amide with the propoxyphenyl propanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amide and propanoic acid moieties can interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
- **3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-ethoxyphenyl)propanoic acid
- **3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-butoxyphenyl)propanoic acid
Uniqueness
3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro, chloro, and propoxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)17(11-18(23)24)21-19(25)15-8-5-13(22(26)27)10-16(15)20/h3-8,10,17H,2,9,11H2,1H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBAAQGEPXQGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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